molecular formula C22H21F3N2O4 B14091532 2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Cat. No.: B14091532
M. Wt: 434.4 g/mol
InChI Key: LXWHWEQAUGUIRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a trifluoromethyl group and a phenyl ring with methoxy groups, making it a unique molecule with interesting chemical properties.

Preparation Methods

The synthesis of 2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. The synthetic route typically starts with the preparation of the pyrazole core, followed by the introduction of the trifluoromethyl group and the methoxy-substituted phenyl ring. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery.

    Medicine: It may exhibit pharmacological properties that could be explored for therapeutic applications.

    Industry: The compound’s stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets. The trifluoromethyl group and methoxy-substituted phenyl ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol stands out due to its unique combination of functional groups. Similar compounds include:

  • 2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenol
  • 2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]benzene

Properties

Molecular Formula

C22H21F3N2O4

Molecular Weight

434.4 g/mol

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-(2-methylprop-2-enoxy)phenol

InChI

InChI=1S/C22H21F3N2O4/c1-12(2)11-31-14-6-7-15(16(28)10-14)20-19(21(27-26-20)22(23,24)25)13-5-8-17(29-3)18(9-13)30-4/h5-10,28H,1,11H2,2-4H3,(H,26,27)

InChI Key

LXWHWEQAUGUIRL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=NNC(=C2C3=CC(=C(C=C3)OC)OC)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.